Ethyl 3-(4-hydroxyphenyl)butanoate

CAS No.: 166960-11-8

Cat. No.: VC3000233

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166960-11-8 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | ethyl 3-(4-hydroxyphenyl)butanoate |

| Standard InChI | InChI=1S/C12H16O3/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |

| Standard InChI Key | VRDBGARLKWLHGR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)C1=CC=C(C=C1)O |

| Canonical SMILES | CCOC(=O)CC(C)C1=CC=C(C=C1)O |

Introduction

Chemical Structure and Physical Properties

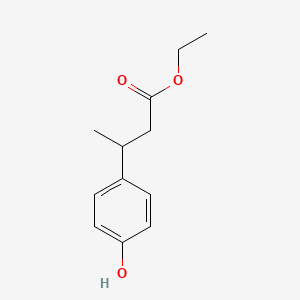

Ethyl 3-(4-hydroxyphenyl)butanoate features a phenol ring with a hydroxy group at the para position, connected to a butanoate chain that terminates with an ethyl ester. This structural arrangement contributes to its unique chemical and physical properties.

Physical Properties

The physical properties of Ethyl 3-(4-hydroxyphenyl)butanoate are summarized in the following table:

Structural Characteristics

The structural features of Ethyl 3-(4-hydroxyphenyl)butanoate include:

-

A phenol ring with a hydroxyl group at the para position

-

A butanoate chain connecting the phenol ring to an ethyl ester

-

A chiral center at the 3-position of the butanoate chain

These structural elements contribute to the compound's chemical reactivity, particularly through the phenolic hydroxyl group and the ester functionality.

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Chemical Reactivity and Reactions

The reactivity of Ethyl 3-(4-hydroxyphenyl)butanoate is primarily dictated by its functional groups: the phenolic hydroxyl group and the ethyl ester moiety.

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield 3-(4-hydroxyphenyl)butanoic acid. This reaction is particularly important in biological systems where esterases can catalyze this transformation.

Phenolic Reactions

The hydroxyl group on the phenyl ring can participate in various chemical reactions:

-

Esterification with acid chlorides or anhydrides

-

Etherification under suitable conditions

-

Oxidation to form quinones or related structures

-

Hydrogen bonding interactions with biological targets

Biological Activity and Research Applications

As a phenolic ester, Ethyl 3-(4-hydroxyphenyl)butanoate may exhibit various biological activities similar to related compounds in this class.

Research Applications

Ethyl 3-(4-hydroxyphenyl)butanoate serves several important functions in research contexts:

-

As a chemical intermediate in organic synthesis

-

In structure-activity relationship studies of phenolic esters

-

As a standard or reference compound in analytical chemistry

-

In investigations of ester metabolism and pharmacokinetics

Analytical Methods and Characterization

Several analytical techniques are suitable for the characterization and quantification of Ethyl 3-(4-hydroxyphenyl)butanoate.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

UV-Visible spectroscopy for quantification in suitable matrices

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Gas Chromatography (GC) for volatile sample analysis

-

Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

Comparison with Related Compounds

Ethyl 3-(4-hydroxyphenyl)butanoate shares structural similarities with several related compounds, with key differences in carbon chain length and substitution patterns.

Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl 3-(4-hydroxyphenyl)propanoate | C11H14O3 | One less carbon in the chain between phenyl and ester |

| Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | Contains an additional ethoxy group |

| Methyl 3-(4-hydroxyphenyl)butanoate | C11H14O3 | Contains a methyl ester instead of ethyl ester |

Future Research Directions

Several promising research directions for Ethyl 3-(4-hydroxyphenyl)butanoate warrant further investigation:

-

Comprehensive evaluation of its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties

-

Investigation of structure-activity relationships through systematic modification of the core structure

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of potential applications in materials science, particularly in polymers and specialty chemicals

-

Assessment of its metabolism and pharmacokinetics in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume